7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
“7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” is a synthetic organic compound characterized by its complex molecular structure. This compound features multiple functional groups, including methoxy groups, a benzodioxole ring, and an imidazopyridine core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene donors under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are often introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Construction of the Imidazopyridine Core: This step may involve the condensation of appropriate aldehydes or ketones with amines, followed by cyclization under basic or acidic conditions.
Final Assembly: The final steps involve coupling the benzodioxole and imidazopyridine intermediates, often through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules typically employs similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazopyridine core, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antiviral effects, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the production of specialty chemicals, dyes, and polymers. Their unique properties may also find applications in electronics and photonics.
Mechanism of Action
The mechanism of action of “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
- 7-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
Uniqueness
The uniqueness of “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C22H21N3O6/c1-27-13-6-4-12(5-7-13)25-10-23-18-14(9-17(26)24-22(18)25)15-8-16-20(31-11-30-16)21(29-3)19(15)28-2/h4-8,10,14H,9,11H2,1-3H3,(H,24,26) |
InChI Key |
WNSVCBORQGDLSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)CC3C4=CC5=C(C(=C4OC)OC)OCO5 |
Origin of Product |
United States |
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